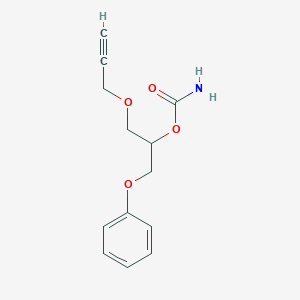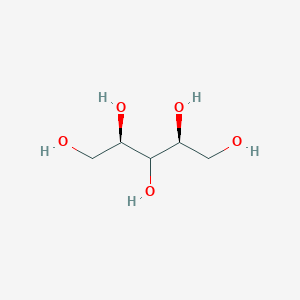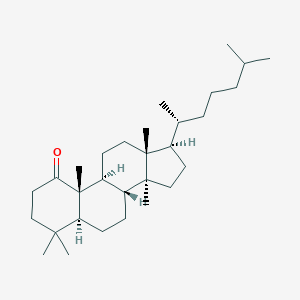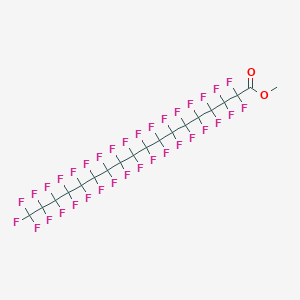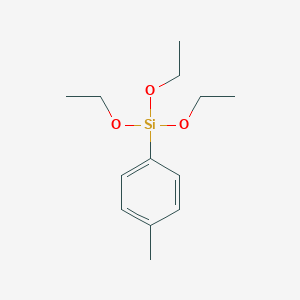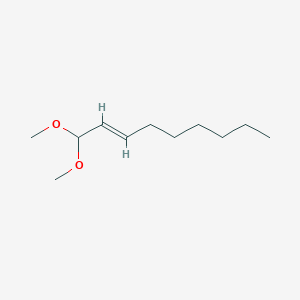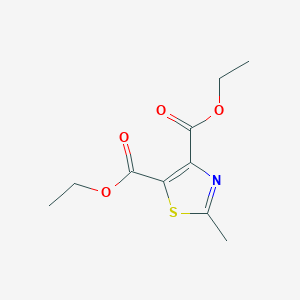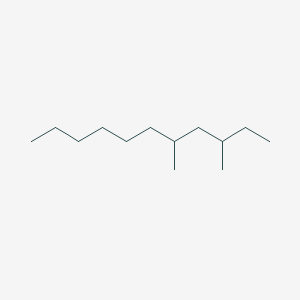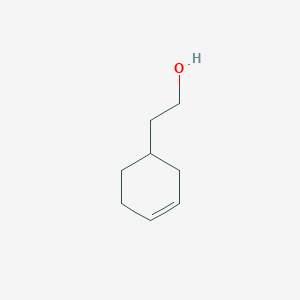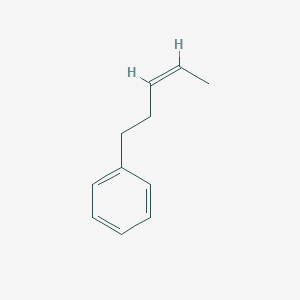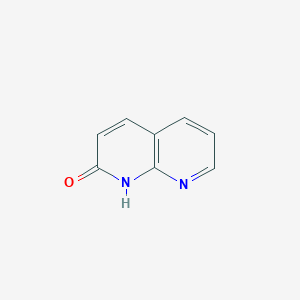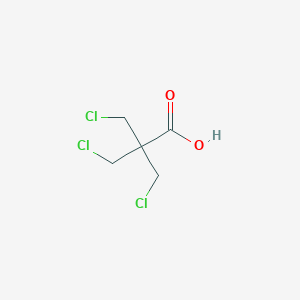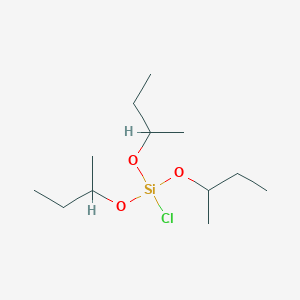
Silane, chlorotris(1-methylpropoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, chlorotris(1-methylpropoxy)-, also known as CMPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. CMPO is a highly efficient extractant for actinides and lanthanides, making it an ideal candidate for use in nuclear fuel reprocessing and waste management. In
Mécanisme D'action
The mechanism of action of Silane, chlorotris(1-methylpropoxy)- involves the formation of a complex with metal ions, which allows for their selective extraction from a solution. Silane, chlorotris(1-methylpropoxy)- is able to form stable complexes with actinides and lanthanides, which allows for their efficient separation from other metal ions.
Effets Biochimiques Et Physiologiques
Silane, chlorotris(1-methylpropoxy)- has been shown to have low toxicity and minimal side effects in animal studies. However, its long-term effects on human health are not well understood, and further research is needed to fully understand its potential impact on human health.
Avantages Et Limitations Des Expériences En Laboratoire
Silane, chlorotris(1-methylpropoxy)- has several advantages for use in lab experiments, including its high selectivity for actinides and lanthanides, its ability to extract metal ions from biological systems, and its low toxicity. However, its complex synthesis method and high cost may limit its use in certain experiments.
Orientations Futures
Future research on Silane, chlorotris(1-methylpropoxy)- should focus on its potential applications in nuclear fuel reprocessing and waste management, as well as its potential use in the treatment of cancer. Additional research is also needed to fully understand the long-term effects of Silane, chlorotris(1-methylpropoxy)- on human health and to develop more efficient synthesis methods for the compound. Finally, future research should explore the use of Silane, chlorotris(1-methylpropoxy)- in other areas of scientific research, including catalysis and materials science.
Conclusion:
In conclusion, Silane, chlorotris(1-methylpropoxy)- is a highly efficient extractant for actinides and lanthanides that has gained significant attention in scientific research. Its potential applications in nuclear fuel reprocessing and waste management, as well as its potential use in the treatment of cancer, make it an important area of study. While further research is needed to fully understand its potential impact on human health and to develop more efficient synthesis methods, Silane, chlorotris(1-methylpropoxy)- has the potential to revolutionize several areas of scientific research.
Méthodes De Synthèse
The synthesis of Silane, chlorotris(1-methylpropoxy)- involves the reaction of 1-methylpropyl alcohol with thionyl chloride, followed by the addition of triethylamine and chlorotrimethylsilane. The resulting product is purified by distillation and recrystallization to obtain a high-quality Silane, chlorotris(1-methylpropoxy)- product. The synthesis of Silane, chlorotris(1-methylpropoxy)- is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.
Applications De Recherche Scientifique
Silane, chlorotris(1-methylpropoxy)- has been extensively studied for its potential applications in nuclear fuel reprocessing and waste management. It is a highly efficient extractant for actinides and lanthanides, making it an ideal candidate for use in the separation of nuclear waste. Silane, chlorotris(1-methylpropoxy)- has also been studied for its potential use in the treatment of cancer, due to its ability to selectively extract certain metal ions from biological systems.
Propriétés
Numéro CAS |
18105-63-0 |
|---|---|
Nom du produit |
Silane, chlorotris(1-methylpropoxy)- |
Formule moléculaire |
C12H27ClO3Si |
Poids moléculaire |
282.88 g/mol |
Nom IUPAC |
tri(butan-2-yloxy)-chlorosilane |
InChI |
InChI=1S/C12H27ClO3Si/c1-7-10(4)14-17(13,15-11(5)8-2)16-12(6)9-3/h10-12H,7-9H2,1-6H3 |
Clé InChI |
OTFBCBZYTKQAAB-UHFFFAOYSA-N |
SMILES |
CCC(C)O[Si](OC(C)CC)(OC(C)CC)Cl |
SMILES canonique |
CCC(C)O[Si](OC(C)CC)(OC(C)CC)Cl |
Autres numéros CAS |
18105-63-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate](/img/structure/B92542.png)
